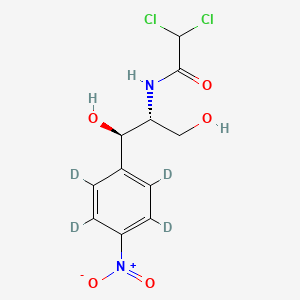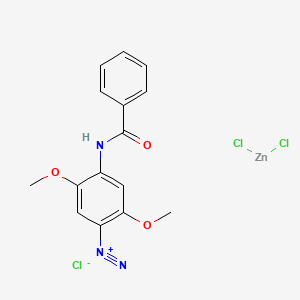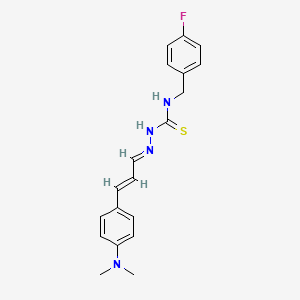
Chloramphenicol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramphenicol-d4 is a deuterium-labeled derivative of chloramphenicol, a broad-spectrum antibiotic. Chloramphenicol is known for its effectiveness against a variety of bacterial infections by inhibiting bacterial protein synthesis. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloramphenicol typically involves the use of 4-chlorobenzaldehyde as a starting material. The process includes several steps:
Synthesis of (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol: This is achieved by reacting 4-chlorobenzaldehyde with 2-nitroethylalcohol in the presence of a chiral catalyst.
Catalytic Hydrogenation: The nitro group is reduced to an amino group, forming (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol.
Nitro Substitution and Dichloro Acetylization: The intermediate undergoes nitro substitution and dichloro acetylization to yield chloramphenicol.
Industrial Production Methods
The industrial production of chloramphenicol involves similar synthetic routes but on a larger scale. The process is optimized to reduce waste and improve yield. The use of cheap and readily available raw materials, such as p-chlorobenzaldehyde, makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used in advanced oxidation processes.
Reduction: Catalytic hydrogenation is a typical method.
Substitution: Various reagents can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxyl radicals can lead to the formation of various intermediate radicals and degradation products .
Scientific Research Applications
Chloramphenicol-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and interactions of chloramphenicol in biological systems.
Environmental Studies: Used to study the biotransformation and degradation of chloramphenicol in the environment
Mechanism of Action
Chloramphenicol-d4 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and inhibits the action of peptidyl transferase, an enzyme essential for protein synthesis. This prevents the formation of peptide bonds, thereby stopping bacterial growth .
Comparison with Similar Compounds
Chloramphenicol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Chloramphenicol: The non-deuterated form, widely used as an antibiotic.
Thiamphenicol: A derivative with similar antibacterial properties but different pharmacokinetic profiles.
Florfenicol: Another derivative used in veterinary medicine
This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C11H12Cl2N2O5 |
|---|---|
Molecular Weight |
327.15 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D |
InChI Key |
WIIZWVCIJKGZOK-IZZVYTBLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)

![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)

